molecular formula C33H43FN2O2 B14339280 3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate CAS No. 106809-09-0

3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate

Cat. No.: B14339280
CAS No.: 106809-09-0
M. Wt: 518.7 g/mol
InChI Key: CVDDGXLZIFLCIN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate is a complex organic compound that features a fluorinated phenyl group, a pyrimidine ring, and an octylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate typically involves multiple steps, including the formation of the fluorinated phenyl group, the pyrimidine ring, and the octylbenzoate moiety. One common method for synthesizing fluorinated aromatic compounds is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors . The final step involves esterification to form the octylbenzoate moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and pyrimidine ring can interact with enzymes and receptors, modulating their activity . The compound may also affect cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(5-octylpyrimidin-2-YL)phenyl 4-octylbenzoate is unique due to its combination of a fluorinated phenyl group, a pyrimidine ring, and an octylbenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

106809-09-0

Molecular Formula

C33H43FN2O2

Molecular Weight

518.7 g/mol

IUPAC Name

[3-fluoro-4-(5-octylpyrimidin-2-yl)phenyl] 4-octylbenzoate

InChI

InChI=1S/C33H43FN2O2/c1-3-5-7-9-11-13-15-26-17-19-28(20-18-26)33(37)38-29-21-22-30(31(34)23-29)32-35-24-27(25-36-32)16-14-12-10-8-6-4-2/h17-25H,3-16H2,1-2H3

InChI Key

CVDDGXLZIFLCIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C3=NC=C(C=N3)CCCCCCCC)F

Origin of Product

United States

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